![molecular formula C19H16N4O4 B2655009 Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate CAS No. 895012-61-0](/img/structure/B2655009.png)
Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate” is a compound that belongs to a class of molecules known as pyrazolo[3,4-d]pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The molecule falls into the category of compounds with heterocyclic structures, which are of significant interest due to their potential biological activities. For example, Aniskova et al. (2017) delved into the synthesis of compounds within the pyrimidine series, highlighting the importance of arylmethylidene derivatives of furan-2(3H)-ones as crucial building blocks. These compounds demonstrate plant-growth regulatory activity, indicating their potential in agricultural applications Aniskova, Grinev, & Yegorova, 2017.
Antiprotozoal Agents
Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines, which share a similar furan-based structure, showcased their strong antiprotozoal properties. These compounds were synthesized through a series of reactions starting from 2-acetylfuran, exhibiting significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This highlights the potential of furan-based heterocycles as antiprotozoal agents Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004.
Catalytic Synthesis and Antioxidant Activity
The catalytic synthesis of heterocyclic compounds, as explored by Prabakaran et al. (2021), involves creating derivatives with potential antioxidant activity. This research underscores the versatility of furan-based compounds in synthesizing biologically active molecules. The study found specific derivatives to exhibit in vitro antioxidant activity, demonstrating the potential therapeutic applications of such compounds Prabakaran, Manivarman, & Bharanidharan, 2021.
Antimicrobial and Antifungal Activities
Investigations into the antimicrobial and antifungal properties of furan-based heterocycles, such as those conducted by Ravindra et al. (2008), provide insights into the potential of these compounds in addressing infectious diseases. The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their subsequent evaluation for antimicrobial activity underscore the therapeutic potential of these compounds Ravindra, Vagdevi, & Vaidya, 2008.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-5-3-4-6-15(12)23-17-14(9-21-23)18(24)22(11-20-17)10-13-7-8-16(27-13)19(25)26-2/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJFQRJKHCKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

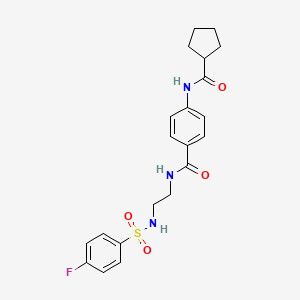
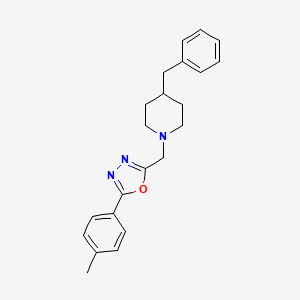
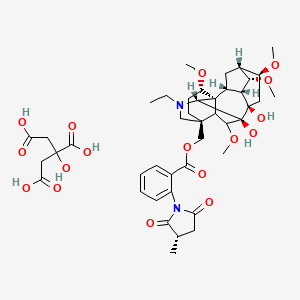
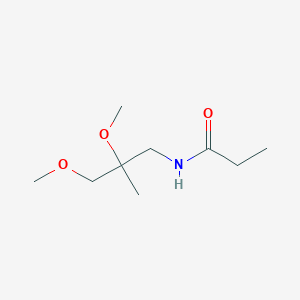
![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)
![2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2654935.png)
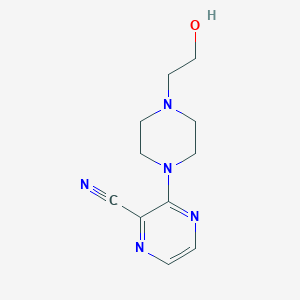
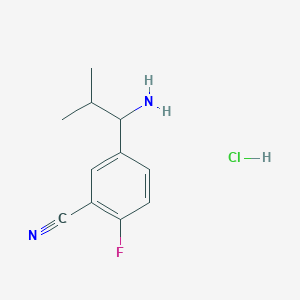
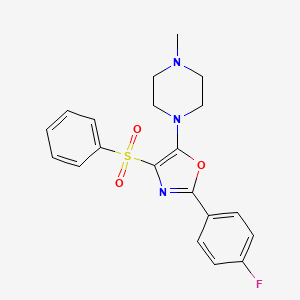
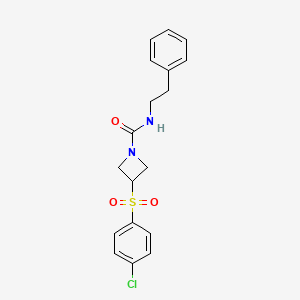
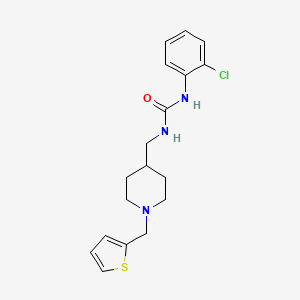
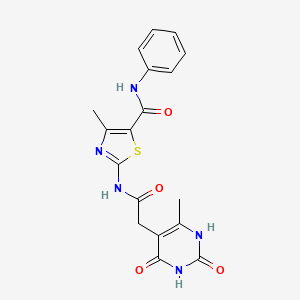
![4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2654946.png)